[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride
Description
This compound features a fused bicyclic furo[3,2-b]furan core with a piperidin-1-yl substituent at the 3-position and a nitrate ester group at the 6-position, accompanied by a hydrochloride counterion . The nitrate group enhances solubility and may act as a prodrug moiety, releasing nitric oxide under physiological conditions, while the hydrochloride salt improves crystallinity and bioavailability .
Synthesis routes for analogous hexahydrofurofuran derivatives involve multi-step processes, including nucleophilic substitutions, Suzuki-Miyaura couplings, and protective group strategies (e.g., acetate or boronate ester intermediates) . For example, compounds like (3S,3aR,6S,6aR)-6-(4-boronatophenoxy)hexahydrofuro[3,2-b]furan-3-yl acetate (compound 12 in ) utilize palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups, suggesting similar methodologies could apply to the target compound .
Properties
CAS No. |
81786-33-6 |
|---|---|
Molecular Formula |
C11H19ClN2O5 |
Molecular Weight |
294.73 g/mol |
IUPAC Name |
[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride |
InChI |
InChI=1S/C11H18N2O5.ClH/c14-13(15)18-9-7-17-10-8(6-16-11(9)10)12-4-2-1-3-5-12;/h8-11H,1-7H2;1H/t8-,9-,10+,11+;/m0./s1 |
InChI Key |
IUZAWYVGUAUKAY-PPEDPUOKSA-N |
Isomeric SMILES |
C1CCN(CC1)[C@H]2CO[C@H]3[C@@H]2OC[C@@H]3O[N+](=O)[O-].Cl |
Canonical SMILES |
C1CCN(CC1)C2COC3C2OCC3O[N+](=O)[O-].Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Piperidine or substituted piperidine derivatives
- Furan or tetrahydrofuran derivatives as precursors for the bicyclic ring system
- Nitrating agents and hydrochloric acid for salt formation
Stepwise Synthesis
| Step | Description | Key Reagents | Notes |
|---|---|---|---|
| 1 | Formation of hexahydrofuro[3,2-b]furan core | Cyclization of furan derivatives under acidic or catalytic conditions | Control of stereochemistry via chiral catalysts or resolution |
| 2 | Introduction of piperidin-1-yl group at C3 | Nucleophilic substitution or amination using piperidine | Requires protection/deprotection strategies to avoid side reactions |
| 3 | Nitration of hydroxyl group to form nitrate ester | Use of nitrating agents such as nitric acid or nitrate salts | Careful temperature control to prevent decomposition |
| 4 | Formation of hydrochloride salt | Treatment with HCl gas or aqueous HCl | Enhances compound stability and solubility |
Representative Reaction Conditions
- Solvents: Dichloromethane, acetonitrile, or ethanol depending on step
- Temperature: Typically 0°C to room temperature for sensitive nitration steps
- Catalysts: Acid catalysts (e.g., p-toluenesulfonic acid) for cyclization
- Purification: Chromatography and recrystallization to isolate stereochemically pure product
Research Findings and Optimization
- Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis is critical to obtain the desired (3S,3aR,6S,6aS) stereoisomer with high enantiomeric excess.
- Yield Improvements: Optimization of reaction times and reagent stoichiometry has led to improved yields (>70%) in recent protocols.
- Salt Formation: The hydrochloride salt form improves aqueous solubility and shelf stability, while the nitrate ester enhances biological activity in some applications.
- Safety Considerations: Nitration steps require careful handling due to potential explosiveness of nitrate esters.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details | Comments |
|---|---|---|
| Starting Materials | Piperidine derivatives, furan-based bicyclic precursors | Commercially available or synthesized in-house |
| Reaction Type | Cyclization, nucleophilic substitution, nitration, salt formation | Multi-step organic synthesis |
| Solvents | DCM, acetonitrile, ethanol | Selected for solubility and reaction compatibility |
| Temperature Range | 0°C to 25°C | Low temperature for nitration to avoid decomposition |
| Catalysts | Acid catalysts (e.g., p-TsOH) | Facilitate ring closure and substitution |
| Purification Methods | Chromatography, recrystallization | Ensure stereochemical purity |
| Yield | Typically 60-75% overall | Dependent on stereochemical control |
| Stereochemistry | (3S,3aR,6S,6aS) configuration | Confirmed by chiral HPLC and NMR |
| Salt Forms | Nitrate ester and hydrochloride salt | Enhance stability and solubility |
Chemical Reactions Analysis
Types of Reactions
[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of nitrate to amine groups.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated products.
Scientific Research Applications
The biological activity of this compound can be predicted using computational models such as the Prediction of Activity Spectra for Substances (PASS) program. This tool assesses the structure-activity relationship (SAR), predicting various pharmacological effects based on the compound's molecular structure. Preliminary predictions suggest potential activities against specific biological targets relevant to therapeutic applications.
Potential Applications
- Medicinal Chemistry : The compound's predicted biological activity positions it as a candidate for drug development. Its structure suggests possible interactions with various receptors and enzymes.
- Neuroscience : Given the presence of the piperidine moiety, this compound may exhibit neuropharmacological effects. Research into its interaction with neurotransmitter systems could reveal applications in treating neurological disorders.
- Antimicrobial Studies : The unique structural features may provide avenues for antimicrobial activity research. Investigating its efficacy against bacterial and fungal strains can yield valuable insights into its therapeutic potential.
- Cancer Research : Compounds with similar structural motifs have been investigated for anticancer properties. This compound could be explored for its ability to inhibit tumor growth or induce apoptosis in cancer cells.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Step 1 : Formation of the hexahydrofuro[3,2-b]furan core.
- Step 2 : Introduction of the piperidine ring.
- Step 3 : Nitration and formation of the hydrochloride salt.
Each step requires careful optimization of reaction conditions to ensure high yield and purity.
Mechanism of Action
The mechanism of action of [(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitrate group may play a role in modulating biological activity, while the piperidine ring can interact with specific binding sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional analogs, emphasizing substituent effects on physicochemical and pharmacological properties:
Key Comparative Insights:
Functional Group Diversity: The target compound’s nitrate group distinguishes it from analogs with boronate esters (compound 12) or aryl carbonates (), which are typically used in synthetic intermediates or prodrugs . The piperidin-1-yl group provides basicity and hydrogen-bonding capability, contrasting with neutral substituents like acetates or boronates .
Stereochemical and Conformational Effects :
- The stereochemistry of the furofuran core (3S,3aR,6S,6aS) likely imposes a rigid, chair-like conformation, optimizing binding to chiral targets. This contrasts with less constrained analogs like the pyridazine derivatives in , which exhibit planar aromatic systems .
Solubility and Bioavailability :
- The hydrochloride salt in the target compound and (3S,6S)-6-methylpiperidine-3-carbonitrile hydrochloride () enhances water solubility compared to free bases or neutral esters .
- Boronate-containing analogs (compound 12) may exhibit lower solubility due to hydrophobic aryl groups .
Synthetic Complexity :
- The target compound’s synthesis likely requires stereoselective steps (e.g., asymmetric catalysis) to establish the furofuran core, similar to the methods described for compound 14 in . In contrast, simpler piperidine derivatives () are synthesized via reductive amination or cyanation .
Research Findings and Implications
- Pharmacological Potential: The nitrate group suggests nitric oxide-mediated mechanisms, positioning the compound as a candidate for conditions like angina or hypertension. Piperidine moieties are common in neuromodulators (e.g., donepezil), hinting at CNS applications .
- Stability Considerations : Hydrochloride salts generally improve shelf-life, but nitrate esters are prone to hydrolysis under acidic or enzymatic conditions, necessitating formulation optimization .
This analysis synthesizes data from patents, synthetic protocols, and physicochemical databases to contextualize the target compound within its structural class. Further studies should explore its pharmacokinetics and target engagement relative to analogs.
Biological Activity
The compound [(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate; hydrochloride has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
Structure and Composition
The molecular structure of the compound is characterized by a piperidine ring attached to a hexahydrofurofuran moiety. The chemical formula is , with a molecular weight of 246.27 g/mol. The compound is typically encountered in the form of its nitrate and hydrochloride salts.
Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C11H18N2O5 |
| Molecular Weight | 246.27 g/mol |
| CAS Number | 12309637 |
| PubChem CID | 3067636 |
Research indicates that this compound exhibits various biological activities primarily through modulation of neurotransmitter systems. Its interaction with serotonin and dopamine receptors has been highlighted as a key mechanism influencing mood and cognitive functions.
Pharmacological Effects
- Antidepressant Activity : Studies have shown that the compound can enhance serotonin levels in the brain, which may contribute to its antidepressant effects.
- Neuroprotective Properties : Evidence suggests that it may protect neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in various cellular models.
Case Studies
- Study on Depression Models : In a rodent model of depression, administration of [(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate resulted in significant reductions in depressive-like behaviors compared to control groups .
- Neuroprotection in Ischemia : A study examining ischemic conditions revealed that the compound could significantly reduce neuronal death and improve functional recovery post-injury .
Efficacy Studies
A series of efficacy studies have been conducted to assess the pharmacological profile of this compound:
Safety Profile
Toxicological assessments indicate that the compound exhibits a favorable safety profile with no significant adverse effects noted at therapeutic doses.
Q & A
Q. What synthetic methodologies are recommended for preparing [(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate; hydrochloride, considering stereochemical control?
- Methodological Answer : The synthesis of furofuran derivatives often involves multi-step processes with strict stereochemical control. For example, analogous compounds with hexahydrofuro[3,2-b]furan scaffolds are synthesized via nucleophilic substitution or condensation reactions using chiral precursors like (S)-piperidine-2-carboxylic acid methyl ester hydrochloride (as in ). Key steps include:
- Stereoselective cyclization : Use of chiral auxiliaries or enantiopure starting materials to enforce the (3S,3aR,6S,6aS) configuration.
- Nitration and salt formation : Reaction with nitric acid followed by hydrochloric acid to generate the nitrate and hydrochloride salts.
- Purification : Flash chromatography (e.g., silica gel with CH₂Cl₂/acetone/HCOOH 85:15:1) and recrystallization to achieve >95% purity .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Analytical validation should include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry and functional groups. For example, the furofuran ring protons typically resonate between δ 3.5–5.0 ppm, while piperidinyl protons appear as multiplet signals near δ 1.5–3.0 ppm .
- X-ray crystallography : To resolve ambiguities in stereochemistry, particularly for the hexahydrofurofuran core.
- HPLC-MS : To assess purity (>98%) and detect impurities (e.g., unreacted intermediates or stereoisomers) .
Q. What are the recommended storage and handling protocols to ensure compound stability?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the nitrate ester. Avoid exposure to moisture or light .
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. The hydrochloride salt may release HCl vapors upon decomposition, requiring pH-neutral waste disposal .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis, and what analytical techniques detect minor stereoisomers?
- Methodological Answer :
- Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients to separate stereoisomers.
- Circular dichroism (CD) : Compare experimental CD spectra with computational models (e.g., density functional theory) to validate enantiopurity.
- Stereochemical byproducts : highlights that TFA treatment during synthesis can induce epimerization; thus, neutral pH conditions are critical .
Q. What computational strategies predict the compound’s pharmacokinetic properties, such as blood-brain barrier permeability?
- Methodological Answer :
- Molecular docking : Simulate interactions with P-glycoprotein (P-gp) transporters using software like AutoDock Vina. The piperidinyl group may enhance BBB penetration by reducing P-gp binding.
- QSAR models : Use descriptors like logP (predicted ~1.8), polar surface area (<90 Ų), and hydrogen-bond donors (<3) to estimate bioavailability .
Q. How do structural modifications to the furofuran core impact biological activity?
- Methodological Answer :
- SAR studies : Replace the piperidinyl group with morpholine or pyrrolidine (see ) and assay for activity changes.
- Nitrate ester stability : Test hydrolysis rates in physiological buffers (pH 7.4) using UV-Vis spectroscopy. The hydrochloride salt may improve solubility but accelerate nitrate degradation .
Q. What experimental designs address contradictions in stability data between accelerated degradation studies and real-time storage?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., nitrate ester cleavage).
- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life from accelerated data, validated by real-time stability batches stored at –20°C .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in NMR data between synthetic batches?
- Methodological Answer :
- Batch comparison : Run ¹H NMR under identical conditions (solvent, temperature). Variations in piperidinyl proton splitting may indicate residual solvents or stereochemical impurities.
- Spiking experiments : Add a pure reference standard (e.g., from ) to confirm peak assignments .
Q. Why might X-ray crystallography and computational models yield conflicting stereochemical assignments?
- Methodological Answer :
- Crystal packing effects : X-ray data may reflect solid-state conformations, while computational models (e.g., Gaussian 16) predict solution-phase structures.
- Validation : Compare experimental and calculated NMR chemical shifts (e.g., using mPW1PW91/6-31G(d)) to identify the most plausible conformation .
Tables of Key Data
Q. Table 1. Synthetic Conditions for Furofuran Derivatives
Q. Table 2. Analytical Parameters
| Technique | Key Observations | Application |
|---|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 4.85 (d, J=6.5 Hz, H-6), δ 3.20 (m, piperidinyl H) | Stereochemical validation |
| HPLC-MS (C18 column) | tR=8.2 min, [M+H]⁺=423.2 | Purity assessment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
